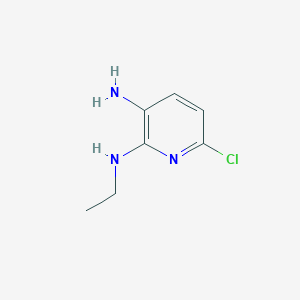

6-Chloro-2-N-ethylpyridine-2,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-10-7-5(9)3-4-6(8)11-7/h3-4H,2,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPHFGKBHIZAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 2 N Ethylpyridine 2,3 Diamine and Analogues

Direct Synthetic Routes to 6-Chloro-2-N-ethylpyridine-2,3-diamine

The synthesis of this compound can be approached by introducing the N-ethylamino and amino groups onto a pre-halogenated pyridine (B92270) core. The strategic precursor for these transformations is typically a di- or tri-substituted pyridine, such as 2,3-diamino-6-chloropyridine, 2,6-dichloro-3-aminopyridine, or 2,6-dichloro-3-nitropyridine (B41883). The choice of starting material dictates the subsequent reaction types and their sequence.

Amination Reactions with Halogenated Pyridine Precursors

The formation of carbon-nitrogen bonds on a pyridine ring is a cornerstone of heterocyclic chemistry. For a target like this compound, this involves the selective introduction of an ethylamine (B1201723) moiety.

Transition-metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of arylamines. beilstein-journals.orgnih.gov The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This methodology is applicable to the synthesis of aminopyridines from chloropyridines. orgsyn.org

A plausible route to the target compound could begin with 2,6-dichloro-3-aminopyridine. A selective palladium-catalyzed amination with ethylamine at the C2 position would be required. The C2 position is generally more reactive than the C6 position in this type of coupling. A detailed study on a similar precursor, 2,3-dichloropyridine (B146566), demonstrated the selective mono-amination at the C2 position with aniline (B41778), using a palladium(II) acetate/triphenylphosphine catalyst system, to yield 3-chloro-N-phenyl-pyridin-2-amine in high yield. orgsyn.org This precedent suggests that a similar regioselectivity could be achieved with ethylamine.

Table 1: Palladium-Catalyzed Amination of 2,3-Dichloropyridine with Aniline orgsyn.org

| Starting Material | Amine | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 2,3-Dichloropyridine | Aniline | Pd(OAc)2 / PPh3 | NaOtBu | Toluene | 100 °C | 82% |

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative, cost-effective method. beilstein-journals.org Modern protocols for copper-catalyzed aminations of aryl halides often utilize ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction under milder conditions. researchgate.net These systems have been shown to be effective for the amination of various bromopyridine derivatives with aqueous ammonia (B1221849). sigmaaldrich.cn A similar system could be adapted for the reaction of a chloropyridine precursor with ethylamine.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. researchgate.net The pyridine ring is inherently electron-deficient, and this deficiency is enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net

For an SNAr reaction to proceed efficiently with a relatively poor leaving group like chloride on a pyridine ring, the presence of a strong electron-withdrawing activating group is often necessary. A nitro group (-NO2) positioned ortho or para to the leaving group significantly increases the rate of substitution. A hypothetical precursor such as 2,6-dichloro-3-nitropyridine would be highly activated towards nucleophilic attack. Ethylamine would preferentially attack the C2 position, which is para to the nitro group, leading to the formation of 6-chloro-N-ethyl-3-nitropyridin-2-amine. Subsequent reduction of the nitro group, for instance using catalytic hydrogenation (H2/Pd/C) or metal-acid systems (Sn/HCl), would yield the desired this compound.

The efficiency of SNAr reactions is highly dependent on the reaction conditions. Polar aprotic solvents such as Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are commonly used as they can solvate the cation while leaving the nucleophile relatively free, thus enhancing its reactivity. researchgate.net The choice of base is also critical; it serves to deprotonate the amine nucleophile or neutralize the acid generated during the reaction. Common bases include inorganic carbonates (K2CO3, Cs2CO3) or non-nucleophilic organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). Optimization of these parameters is crucial for achieving high yields and minimizing side reactions. For unactivated substrates like 2-chloropyridine (B119429), high temperatures (200-300 °C) in a flow reactor can overcome the activation barrier. researchgate.net

Table 2: General Conditions for SNAr Reactions on Halopyridines

| Substrate Type | Nucleophile | Typical Solvents | Typical Bases | Temperature Range |

|---|---|---|---|---|

| Activated (e.g., nitro-substituted) | Primary/Secondary Amines | DMF, DMSO, NMP, Acetonitrile | K2CO3, TEA, DIPEA | Room Temp. to 100 °C |

| Unactivated | Primary/Secondary Amines | NMP, DMSO | Excess amine or external base | 100 °C to 300 °C (often requires microwave or flow reactor) |

Reductive amination is a highly versatile and reliable method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.eduorganic-chemistry.org This method can be adapted to introduce the ethyl group onto a pre-existing amino group.

A highly plausible and direct route to this compound starts from the commercially available 2,3-Diamino-6-chloropyridine. fishersci.com This precursor can undergo a selective mono-N-ethylation via reductive amination with acetaldehyde.

The reaction proceeds by the initial formation of a Schiff base (imine) between one of the amino groups of the diamine and acetaldehyde. Due to steric hindrance and electronic effects, the amino group at the C2 position is generally more nucleophilic and likely to react preferentially. The resulting imine is then reduced in situ. Mild and selective reducing agents are required to reduce the C=N bond without affecting other functional groups, such as the chloro-substituent or the pyridine ring. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is an ideal reagent for this transformation as it is mild, tolerant of a wide range of functional groups, and does not reduce aldehydes or ketones under the reaction conditions. purdue.eduresearchgate.net The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with the addition of acetic acid to catalyze imine formation. purdue.edu

Table 3: Common Reagents for Reductive Amination harvard.eduresearchgate.net

| Reducing Agent | Typical Carbonyl | Typical Amine | Solvent | Key Features |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, Ketones | Primary, Secondary | DCE, THF, CH3CN | Mild, high selectivity for imines, broad functional group tolerance. |

| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Primary, Secondary | Methanol, Ethanol | Effective at mildly acidic pH (6-7), but toxic cyanide byproducts. |

| H2 / Catalyst (e.g., Pd/C, PtO2) | Aldehydes, Ketones | Primary, Secondary | Methanol, Ethanol, Ethyl Acetate | "Green" method, but can lead to dehalogenation or ring reduction. |

| Pyridine Borane (PYB) | Aldehydes, Ketones | Primary, Secondary | Methanol, Ethanol | Stable in acidic media, mild alternative to NaBH3CN. |

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Approaches

Ring-Forming Reactions Incorporating Pyridine and Diamine Moieties

The de novo synthesis of the pyridine ring offers an efficient pathway to complex substituted pyridines by building the heterocyclic core from acyclic precursors. This approach is particularly useful for establishing specific substitution patterns that might be difficult to achieve through functional group interconversion on a pre-formed ring.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains significant portions of all the initial components. ichem.mdbohrium.com This approach is valued for its atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. bohrium.com The synthesis of substituted pyridines can be achieved through various MCRs, often involving the condensation of aldehydes, amines, and active methylene (B1212753) compounds. bohrium.comnih.gov

For instance, a three-component synthesis of polysubstituted pyridines can be developed from the reaction of aldehydes, α,β-unsaturated acids, and enamines. nih.gov While a direct MCR for this compound is not prominently documented, analogous strategies for producing polysubstituted pyridines suggest the feasibility of such a route. The general approach involves the catalytic generation of a 2-azadiene intermediate which then undergoes a Diels-Alder reaction to form the pyridine ring. nih.gov Another MCR approach involves the condensation of ketones, malononitrile, an ethyl cyanoacetate, and hydrazine (B178648) monohydrate, catalyzed by 4-(dimethylamino)pyridine under ultrasound irradiation, to produce highly functionalized tetrahydropyridine (B1245486) derivatives which can be precursors to fully aromatic pyridines. ichem.md

Table 1: Examples of Multicomponent Reaction Strategies for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aryl Aldehyde | α,β-Unsaturated Acid | Enamine | Pd/C, Heat | Polysubstituted Pyridine |

| Ketone | Malononitrile | Ethyl Cyanoacetate | 4-(Dimethylamino)pyridine, Ultrasonication | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine derivative |

Cyclization-Aromatization Protocols

Cyclization-aromatization protocols represent a powerful strategy for pyridine synthesis, typically involving the formation of a dihydropyridine (B1217469) intermediate followed by an oxidation step to yield the aromatic pyridine ring. organic-chemistry.org This sequence can be performed in a one-pot fashion, often utilizing bifunctional catalysts that facilitate both the cyclization and subsequent dehydrogenation. organic-chemistry.org

An example of this protocol is the domino cyclization-oxidative aromatization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate, which proceeds under air atmosphere in a metal-free system to provide asymmetrical 2,6-diarylpyridines. organic-chemistry.org Another approach utilizes a Pd/C/K-10 montmorillonite (B579905) catalyst under microwave irradiation, where the solid acid component promotes the cyclization and the palladium facilitates the dehydrogenation of the dihydropyridine intermediate. organic-chemistry.org Base-catalyzed sequential reactions, such as a 1,4-addition/intramolecular cyclization/aromatization sequence, have also been developed to afford fused pyridine systems like benzofuro[3,2-b]pyridines. acs.org This method involves the reaction of aurone-derived 1-azadienes with allenoates, catalyzed by potassium carbonate, with a subsequent aromatization step often aided by an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). acs.org

Synthesis via Functional Group Interconversions on Pyridine Frameworks

This approach begins with a readily available pyridine derivative and introduces the required chloro, ethylamino, and diamine functionalities through a sequence of reactions. The order of these transformations is critical to ensure correct regioselectivity and compatibility of the functional groups.

Introduction of Chloro-Substituent

The introduction of a chlorine atom onto a pyridine ring can be accomplished through several methods. The direct chlorination of pyridine with chlorine gas is one method, though it can lead to mixtures of products, including the formation of 2,6-dichloropyridine (B45657) from the initially formed 2-chloropyridine. wikipedia.orgchempanda.com

A more controlled method involves the chlorination of pyridine-N-oxides, which can provide high yields of 2-chloropyridines. wikipedia.orgchempanda.com Another common and effective strategy is the conversion of a hydroxypyridine (pyridone) to a chloropyridine using a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). wikipedia.orgchempanda.com For industrial-scale synthesis of compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, a multi-step process involving liquid-phase or vapor-phase chlorination of a substituted picoline is often employed. nih.gov

Table 2: Selected Methods for the Chlorination of Pyridine Rings

| Starting Material | Reagent(s) | Product Position | Reference |

|---|---|---|---|

| Pyridine | Cl₂ | 2- and 2,6- positions | wikipedia.org, chempanda.com |

| Pyridine-N-oxide | Various chlorinating agents | 2-position | wikipedia.org, chempanda.com |

| 2-Hydroxypyridine | POCl₃ or PCl₅ | 2-position | wikipedia.org, chempanda.com |

Introduction of Ethylamino Group

The ethylamino group is typically introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. A halogen, particularly chlorine or fluorine, at the 2- or 4-position of the pyridine ring is highly activated towards displacement by nucleophiles. vaia.com This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. vaia.com

Therefore, a common synthetic route involves reacting a 2-chloropyridine derivative with ethylamine. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the HCl generated. For example, the synthesis of 3-chloro-N-phenyl-pyridin-2-amine is achieved by reacting 2,3-dichloropyridine with aniline in the presence of a palladium catalyst and a base. orgsyn.org A similar strategy can be envisioned for the introduction of an ethylamino group by reacting a corresponding dichloropyridine precursor with ethylamine.

Introduction of Diamine Moiety

The synthesis of the 2,3-diaminopyridine (B105623) moiety is a crucial step. A well-established method involves the nitration of a 2-aminopyridine (B139424) derivative, followed by the reduction of the resulting nitro group. orgsyn.org For example, 2-aminopyridine can be nitrated to give a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. After separation, the 3-nitro isomer is reduced to afford 2,3-diaminopyridine. orgsyn.org

The reduction of the nitro group can be achieved using various reagents. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a common and efficient method. google.com Other reducing agents include metals in acidic media, such as tin and hydrochloric acid, or iron in acidified ethanol. orgsyn.orgchemicalbook.com An alternative route involves the amination of a 2-chloro-3-aminopyridine with ammonia at high temperatures and pressures in an autoclave, sometimes using a catalyst like zinc ammonium chloride. orgsyn.orgchemicalbook.com

A plausible sequence for constructing the target molecule could involve the nitration of a 2-(ethylamino)-6-chloropyridine intermediate at the 3-position, followed by the chemical or catalytic reduction of the nitro group to the corresponding amine, thus completing the 2,3-diamine moiety.

Table 3: Methods for the Synthesis of the 2,3-Diamine Moiety on a Pyridine Ring

| Precursor | Reagent(s) | Key Transformation | Reference |

|---|---|---|---|

| 2-Amino-3-nitropyridine | Pd/C, H₂ | Reduction of nitro group | google.com |

| 2-Amino-3-nitropyridine | Sn, HCl or Fe, H⁺/EtOH | Reduction of nitro group | chemicalbook.com, orgsyn.org |

| 2-Chloro-3-aminopyridine | NH₃, Zinc ammonium chloride, 220°C | Amination | chemicalbook.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic organic chemistry offer powerful tools for the construction of complex heterocyclic systems. These techniques prioritize enhanced reaction control, reduced waste, and improved energy efficiency, aligning with the principles of green chemistry.

Microwave-assisted organic synthesis has emerged as a transformative technology, utilizing microwave irradiation to heat reactions directly and efficiently. This method often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. For the synthesis of pyridine analogues, microwave irradiation can accelerate key bond-forming steps, such as cyclocondensation and cross-coupling reactions.

The primary advantages of microwave heating stem from its mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This minimizes thermal gradients and reduces the formation of side products. While specific microwave-assisted synthesis of this compound is not extensively documented, the synthesis of analogous substituted pyridines demonstrates the potential of this technique. For instance, multicomponent reactions to form highly functionalized pyridines can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours.

| Reaction Type | Conventional Heating (Time) | Microwave-Assisted (Time) | Yield Improvement |

|---|---|---|---|

| One-Pot Pyridine Synthesis | 8-24 hours | 5-30 minutes | Often Significant |

| Palladium-Catalyzed Amination | 6-18 hours | 10-60 minutes | Variable |

| Cyclocondensation | 12-48 hours | 15-45 minutes | Often Significant |

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Higher risk with exotherms/hazardous materials | Enhanced, small reaction volume |

| Heat & Mass Transfer | Often limited | Excellent |

| Process Control | Moderate | Precise and automated |

Catalysis is fundamental to modern organic synthesis, and the design of novel catalysts is a key area of research for preparing pyridine derivatives. The focus is on developing catalysts that are highly active, selective, and reusable, contributing to more sustainable chemical processes.

Recent developments in green catalysis for pyridine synthesis include:

Magnetically Recoverable Nanocatalysts : These catalysts, often based on iron oxide nanoparticles coated with a catalytic species (e.g., silica, polymers, or metal complexes), offer high activity and can be easily separated from the reaction mixture using an external magnet. rsc.orgnih.gov This simplifies product purification and allows for catalyst recycling, reducing waste and cost. nih.gov

Heterogeneous Acid/Base Catalysts : Solid catalysts like nanostructured diphosphates (e.g., Na2CaP2O7) have been employed for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. mdpi.com These catalysts are typically easy to handle, non-corrosive, and reusable.

Simple Metal Catalysts : Inexpensive and abundant metals, such as iron, are being explored as catalysts for pyridine synthesis. For example, iron(III) chloride (FeCl3) has been shown to effectively catalyze the cyclization of ketoxime acetates and aldehydes to produce symmetrical pyridines, offering a greener alternative to precious metal catalysts. rsc.org

The design of such catalysts often involves functionalizing a robust support material to create active sites that promote specific transformations, such as C-N bond formation in the amination of halopyridines or cyclization reactions to form the pyridine ring.

While transition-metal catalysis is a powerful tool, concerns about the cost, toxicity, and removal of residual metals from final products have driven the development of transition-metal-free alternatives. For the synthesis of substituted pyridines and related heterocycles, several metal-free strategies have emerged.

One prominent approach is the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The direct amination of a 2-chloropyridine precursor with an ethylamine source is a potential transition-metal-free route to intermediates for this compound. Although such reactions can be sluggish, they can be promoted by using high temperatures, polar aprotic solvents, or by employing flow reactors which can safely achieve the required conditions.

Other innovative transition-metal-free methods include:

C–H Amidation : Direct C–H functionalization strategies are being developed that avoid the need for pre-halogenated substrates, thus simplifying synthetic routes. nih.gov

Magnesium Amide Chemistry : The use of magnesium amides (R2NMgCl·LiCl) has been reported for the effective amination of pyridine-2-sulfonyl chlorides, providing a metal-free pathway to 2-aminopyridine derivatives. mdpi.com

These approaches reduce reliance on precious metals and often lead to cleaner reaction profiles, aligning with the goals of sustainable chemistry.

Stereoselective Synthesis of Chiral Analogues

While this compound is achiral, the development of chiral analogues is of significant interest for applications in asymmetric catalysis and medicinal chemistry. The stereoselective synthesis of molecules containing a chiral 1,2-diamine moiety is a well-established field, and these methods can be adapted to create chiral derivatives of the target compound.

Key strategies for achieving stereoselectivity include:

Asymmetric Catalysis : The use of chiral metal catalysts or organocatalysts to control the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation of imines or the asymmetric ring-opening of meso-aziridines can produce enantiomerically enriched diamines.

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Starting from the Chiral Pool : Utilizing readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the chiral diamine scaffold. google.com For instance, chiral β-amino alcohols can be converted into the corresponding vicinal diamines through multi-step sequences involving aziridine (B145994) or cyclic sulfamidate intermediates. google.com

The synthesis of chiral N-heterocycles like piperidines has been achieved with high enantioselectivity using rhodium-catalyzed asymmetric reactions, demonstrating that robust methods exist for controlling stereochemistry in six-membered nitrogen heterocycles. acs.org These established principles could be applied to synthetic routes for potential chiral derivatives of this compound, for example, by introducing a chiral center on the N-ethyl group or on a different substituent on the pyridine ring.

Chemical Reactivity and Transformation Pathways of 6 Chloro 2 N Ethylpyridine 2,3 Diamine

Reactivity of the Pyridine (B92270) Ring System

The chemical character of 6-Chloro-2-N-ethylpyridine-2,3-diamine is largely defined by the electron-deficient nature of the pyridine ring, further influenced by its substituents. The endocyclic nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution, particularly at positions 2, 4, and 6. This inherent reactivity is modulated by the substituents: the electron-donating amino (-NH2) and N-ethylamino (-NHC2H5) groups at positions 3 and 2, respectively, and the electron-withdrawing chloro (-Cl) group at position 6.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines. The reaction is facilitated by the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination mechanism. acs.orgliv.ac.uknih.gov In this compound, the chlorine atom at the C6 position is susceptible to displacement by nucleophiles.

For this compound, the primary site for SNAr is unequivocally the C6 position, as it is the only halogenated carbon. The rate of substitution at this position is generally favored on the pyridine ring, alongside the C2 and C4 positions, because the negative charge in the reaction intermediate can be effectively delocalized onto the ring nitrogen atom. researchgate.net

Chemoselectivity in SNAr reactions on this molecule would involve the competition between different nucleophiles for the C6 position. The reactivity is significantly influenced by the electronic nature of the substituents. While the amino groups at C2 and C3 are electron-donating, which would typically deactivate the ring towards nucleophilic attack, the powerful stabilizing effect of the pyridine nitrogen at the ortho (C2) and para (C6) positions remains dominant. Studies on other substituted pyridines show that the presence of electron-withdrawing groups enhances reactivity, while the nature of the solvent and nucleophile also plays a crucial role. For instance, in reactions of 2,6-dichloropyridines, solvent polarity and hydrogen-bond accepting ability can switch the regioselectivity between the C2 and C6 positions. nih.gov

Table 1: Factors Influencing SNAr on Substituted Pyridines

| Factor | Influence on SNAr Reactivity | Example/Reference |

| Position of Leaving Group | C2 and C4/C6 positions are highly activated due to stabilization of the Meisenheimer complex by the ring nitrogen. C3/C5 are much less reactive. researchgate.netnih.gov | Displacement at C2 and C4 is favored over C3. researchgate.net |

| Electron-Withdrawing Groups (EWGs) | EWGs (e.g., -NO2) ortho or para to the leaving group further stabilize the intermediate, increasing the reaction rate. liv.ac.ukasianpubs.org | 2-chloro-5-nitropyridine reacts readily with nucleophiles like glutathione. asianpubs.org |

| Electron-Donating Groups (EDGs) | EDGs (e.g., -NH2, -OR) generally decrease the rate of SNAr by destabilizing the negatively charged intermediate. | The presence of amino groups can slow the reaction, though the activating effect of the ring nitrogen often dominates. |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. | Secondary amines like morpholine (B109124) and piperidine (B6355638) are effective nucleophiles for SNAr on nitropyridines. rsc.org |

| Solvent Effects | Polar aprotic solvents can accelerate the reaction by solvating the cation without strongly solvating the nucleophile. Solvent hydrogen-bond accepting ability can influence regioselectivity. nih.gov | DMSO can alter the regioselectivity in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine compared to DCM. nih.gov |

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. nih.gov

Addition Step: A nucleophile attacks the electrophilic carbon atom at the C6 position, which bears the chlorine leaving group. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction. liv.ac.ukrsc.org The negative charge of this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

Elimination Step: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.

This pathway is distinct from SN1 and SN2 mechanisms. An SN1 reaction is unfavorable due to the instability of the resulting aryl cation, while an SN2 reaction is impossible because the backside attack required for inversion of stereochemistry is sterically blocked by the aromatic ring. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are significantly more challenging than on benzene (B151609). The electronegative nitrogen atom strongly deactivates the ring towards attack by electrophiles through both inductive withdrawal and by protonation or coordination with a Lewis acid under typical EAS conditions, which places a positive charge on the ring and further deactivates it. nih.govacs.org

When EAS does occur, it preferentially happens at the C3 and C5 positions (meta to the nitrogen), as attack at the C2, C4, or C6 positions results in an unstable resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. nih.govacs.org

In this compound, the situation is complicated by the powerful activating and ortho-, para-directing effects of the amino and N-ethylamino groups. The available positions for substitution are C4 and C5. The directing effects of the various substituents are as follows:

Pyridine Nitrogen: Strongly deactivating, meta-directing (directs to C3 and C5).

-Cl at C6: Deactivating, ortho-, para-directing (directs to C3 and C5, relative to its own position).

-NHC2H5 at C2: Strongly activating, ortho-, para-directing (directs to C3 and C5).

-NH2 at C3: Strongly activating, ortho-, para-directing (directs to C2, C4, and C6).

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) |

| Pyridine Nitrogen | 1 | Strongly Deactivating | Meta | C3, C5 |

| -NHC2H5 | 2 | Strongly Activating | Ortho, Para | C3, C5 |

| -NH2 | 3 | Strongly Activating | Ortho, Para | C2, C4, C6 |

| -Cl | 6 | Deactivating | Ortho, Para | C3, C5 |

| Consensus | C5 (favored by N, -NHC2H5, -Cl) C4 (favored by -NH2) |

Oxidation and Reduction Chemistry

The compound possesses multiple sites susceptible to both oxidation and reduction, including the pyridine nitrogen, the exocyclic amino groups, the chloro-substituent, and the aromatic ring itself.

Oxidation: The most common oxidation reaction for pyridines is the formation of a pyridine N-oxide at the ring nitrogen. wikipedia.org This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org For this compound, the pyridine nitrogen is a likely site for oxidation. However, the exocyclic amino groups are also susceptible to oxidation. Selective N-oxidation of the pyridine ring in the presence of more basic aliphatic amines has been achieved by first protonating the aliphatic amines, thereby protecting them from oxidation. nih.gov A similar strategy could potentially be employed to favor oxidation at the pyridine nitrogen over the exocyclic amino groups. Under stronger conditions, the amino groups themselves could be oxidized. nih.gov

Reduction: Several reduction pathways are possible for this molecule:

Catalytic Hydrogenation of the Pyridine Ring: The pyridine ring can be fully reduced to a piperidine ring via catalytic hydrogenation. This typically requires catalysts such as Platinum(IV) oxide (PtO2), Rhodium on carbon (Rh/C), or Palladium on carbon (Pd/C) and often involves high pressures and/or acidic conditions. asianpubs.orgresearchgate.netasianpubs.org The specific conditions determine the extent of reduction, with di- and tetrahydropyridine (B1245486) intermediates being possible. acs.orgwikipedia.org

Hydrodechlorination: The chlorine atom at C6 can be removed and replaced with a hydrogen atom through reductive dechlorination. This can be accomplished using various methods, including catalytic hydrogenation or treatment with reducing agents like zinc powder in an acidic or alkaline medium. patentcut.comgoogle.com Interestingly, prior N-oxidation of a chloropyridine has been shown to lower the energy barrier for subsequent nucleophilic dechlorination, suggesting a potential two-step transformation pathway. nih.govacs.org

Table 3: Potential Oxidation and Reduction Pathways

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Oxidation | H2O2 / Acetic Acid or m-CPBA | This compound 1-oxide |

| Reduction (Ring) | H2 / PtO2, Rh/C, or Pd/C | 6-Chloro-2-N-ethylpiperidine-2,3-diamine |

| Reduction (Dechlorination) | Zn / Acid or Base | 2-N-Ethylpyridine-2,3-diamine |

| Reduction (Combined) | H2 / Catalyst (harsher conditions) | 2-N-Ethylpiperidine-2,3-diamine |

Reactivity of the Diamine and Ethylamino Functional Groups

The chemical behavior of this compound is predominantly dictated by the nucleophilic character of its three nitrogen atoms: the primary aromatic amine at the C3 position, the secondary ethylamino group at the C2 position, and the pyridine ring nitrogen. The two exocyclic amino groups are particularly important for derivatization and serve as handles for constructing more complex molecular architectures. Their respective reactivity can be influenced by steric hindrance from the adjacent ethyl group and the electronic effects of the chloro- and pyridine ring substituents.

Derivatization Strategies via Amino Groups

Derivatization of amino groups is a common strategy in medicinal chemistry and materials science to modify the physicochemical properties of a molecule. For this compound, these strategies primarily involve leveraging the nucleophilicity of the primary and secondary amines.

The amino groups of this compound readily undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental method for introducing carbonyl moieties into the molecule. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. While both the primary and secondary amines can be acylated, the relative reactivity may vary, potentially allowing for selective acylation under controlled conditions. The use of different acylating agents allows for the introduction of a wide range of functional groups, thereby tuning the molecule's properties. nih.gov

| Acylating Agent | Product Structure | Functional Group Introduced |

| Acetyl Chloride | N-acetyl derivative | Acetyl |

| Benzoyl Chloride | N-benzoyl derivative | Benzoyl |

| Acetic Anhydride | N-acetyl derivative | Acetyl |

| Trifluoroacetic Anhydride | N-trifluoroacetyl derivative | Trifluoroacetyl |

Alkylation and arylation reactions at the nitrogen centers of this compound provide a direct method for C-N bond formation, leading to more substituted derivatives. mdpi.comresearchgate.net Alkylation can be achieved using alkyl halides or other electrophilic alkylating agents, often under basic conditions. researchgate.net Arylation, particularly N-arylation, can be accomplished through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions (discussed in section 3.2.2.). These modifications can significantly impact the steric and electronic profile of the parent compound.

| Reagent | Reaction Type | Potential Product |

| Methyl Iodide | Alkylation | N-methylated derivative |

| Benzyl Bromide | Alkylation | N-benzylated derivative |

| 2,4-Dinitrofluorobenzene | Arylation (SNAr) | N-(2,4-dinitrophenyl) derivative |

| Phenylboronic Acid | Arylation (Cross-coupling) | N-phenylated derivative |

The primary amino group at the C3 position can react with aldehydes or ketones via a condensation reaction to form an imine, commonly known as a Schiff base. nih.govjournalajacr.com This reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. researchgate.net The formation of a Schiff base introduces a C=N double bond, which can be a versatile functional group for further transformations or can be a key structural element in the design of biologically active molecules and ligands for metal complexes. nih.govekb.egnih.gov

| Carbonyl Compound | Reaction Conditions | Product Type |

| Benzaldehyde | Acid catalyst, reflux | N-benzylidene derivative |

| Acetone | Acid catalyst | N-isopropylidene derivative |

| 2-Formylpyridine | Acid catalyst, reflux | N-(pyridin-2-ylmethylene) derivative |

| Cyclohexanone | Acid catalyst, Dean-Stark | N-cyclohexylidene derivative |

The vicinal arrangement of the two amino groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. Condensation reactions with appropriate reagents can lead to the formation of five- or six-membered rings fused to the pyridine core.

Imidazopyridines: The reaction of 2,3-diaminopyridine (B105623) derivatives with carboxylic acids or their equivalents (such as orthoesters or aldehydes) is a classic and widely used method for constructing the imidazo[4,5-b]pyridine scaffold. mdpi.com For instance, heating the diamine with formic acid or triethyl orthoformate yields the corresponding imidazopyridine derivative. mdpi.com The use of different carboxylic acids or aldehydes allows for the introduction of various substituents at the 2-position of the resulting imidazopyridine ring system. nih.gove3s-conferences.orgrsc.org

Pyridopyrimidines: The synthesis of pyrido[2,3-b]pyrimidines can be achieved by reacting 2,3-diaminopyridines with 1,3-dicarbonyl compounds or their equivalents. jocpr.com For example, condensation with β-ketoesters or malonic esters can lead to the formation of the fused pyrimidinone ring. These reactions often require elevated temperatures and may be catalyzed by acid or base. The resulting pyridopyrimidine scaffold is a key feature in many pharmacologically active molecules. nih.govnih.gov

| Reagent | Heterocyclic Product | Key Features |

| Formic Acid / Triethyl Orthoformate | Imidazo[4,5-b]pyridine | Forms an unsubstituted imidazole (B134444) ring. mdpi.com |

| Acetic Anhydride / Acetic Acid | 2-Methyl-imidazo[4,5-b]pyridine | Introduces a methyl group at the 2-position. nih.gov |

| Aromatic Aldehydes (with oxidant) | 2-Aryl-imidazo[4,5-b]pyridine | Condensation followed by oxidative cyclization. mdpi.com |

| Diethyl Malonate | Pyrido[2,3-b]pyrimidin-4-one derivative | Forms a pyrimidinone ring fused to the pyridine. |

| Acetylacetone | 2,4-Dimethyl-pyrido[2,3-b]pyrimidine | Condensation with a β-diketone. jocpr.com |

Palladium-Catalyzed Cross-Coupling Reactions at Amino Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, enabling the N-arylation or N-vinylation of the amino groups in this compound. The Buchwald-Hartwig amination is a prominent example of such transformations. While often used to couple an amine with an aryl halide, the reaction can also be applied to N-arylate an existing amino group on a heterocyclic core. nih.govnih.gov

This reaction typically involves a palladium precatalyst, a phosphine-based ligand, and a base. researchgate.net The choice of ligand is crucial for the reaction's success and can influence efficiency and selectivity, especially when multiple amino groups are present. nih.gov Ligands like RuPhos and BrettPhos have been shown to be effective for the C,N-cross coupling of related 3-halo-2-aminopyridines, suggesting their potential utility in N-arylation reactions of the target diamine. nih.govnih.govresearchgate.net Such reactions would proceed by coupling the amino groups with aryl halides or triflates, providing a versatile route to highly functionalized diaminopyridine derivatives.

| Aryl Halide/Triflate | Ligand | Base | Potential Product |

| Bromobenzene | RuPhos / BrettPhos | LiHMDS / NaOtBu | N-phenyl derivative |

| 4-Chlorotoluene | XPhos | K3PO4 | N-(4-tolyl) derivative |

| 2-Bromopyridine | BINAP | Cs2CO3 | N-(pyridin-2-yl) derivative |

| Phenyl triflate | dppf | K2CO3 | N-phenyl derivative |

Intramolecular Cyclization and Rearrangement Processes

The chemical architecture of this compound, featuring vicinal amino groups on a pyridine ring, provides a reactive scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. While specific research on the intramolecular transformations of this exact compound is not extensively documented, the reactivity of the broader class of 2,3-diaminopyridines is well-established and serves as a strong predictor of its chemical behavior. These cyclization reactions are pivotal in the synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant interest in medicinal chemistry.

The primary intramolecular cyclization pathway for 2,3-diaminopyridines involves the reaction with a one-carbon electrophile, which bridges the two amino groups to form an imidazole ring fused to the pyridine core. This transformation is analogous to the well-known Phillips-Ladenburg benzimidazole (B57391) synthesis from o-phenylenediamines.

A common method to effect this cyclization is the reaction with carboxylic acids or their derivatives. mdpi.comnih.gov The reaction of a 2,3-diaminopyridine with a carboxylic acid, typically under acidic conditions and with heating, results in the formation of a 2-substituted imidazo[4,5-b]pyridine. The reaction proceeds via an initial acylation of one of the amino groups to form an amide intermediate, followed by an intramolecular nucleophilic attack of the second amino group on the amide carbonyl, and subsequent dehydration to yield the fused imidazole ring. The presence of an excess of a protonating agent and high temperatures are often favorable for the synthesis of the cyclized product over the formation of a simple diamide. researchgate.net

Similarly, other one-carbon synthons can be employed to achieve this cyclization. For instance, reaction with formic acid leads to the unsubstituted imidazo[4,5-b]pyridine. mdpi.com The use of orthoesters, such as triethyl orthoformate, can also yield the corresponding imidazo[4,5-b]pyridine derivatives. mdpi.com

The following table summarizes the expected intramolecular cyclization reactions of this compound based on the known reactivity of analogous 2,3-diaminopyridines.

| Reactant | Expected Product | Reaction Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | 2-Substituted-5-chloro-7-ethylamino-imidazo[4,5-b]pyridine | Acid catalysis, Heat | mdpi.comnih.gov |

| Formic Acid (HCOOH) | 5-Chloro-7-ethylamino-imidazo[4,5-b]pyridine | Reflux | mdpi.com |

| Triethyl Orthoformate (HC(OEt)₃) | 5-Chloro-7-ethylamino-imidazo[4,5-b]pyridine | Reflux, followed by acid treatment | mdpi.com |

| Carbon Disulfide (CS₂) | 5-Chloro-7-ethylamino-imidazo[4,5-b]pyridine-2-thione | Base (e.g., KOH) | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Analysis of 6 Chloro 2 N Ethylpyridine 2,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-Chloro-2-N-ethylpyridine-2,3-diamine. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, a complete picture of the atomic connectivity and stereochemistry can be assembled.

While 1D ¹H and ¹³C NMR spectra provide fundamental information on the number and type of protons and carbons, 2D NMR experiments are crucial for unambiguous signal assignment and detailed structural analysis.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the protons of the two amino groups. The two aromatic protons will likely appear as doublets due to coupling with each other. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which will appear as a triplet. The amine (NH and NH₂) protons may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The ¹³C spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents: the chlorine atom, the N-ethylamino group, and the primary amino group.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to confirm the connectivity between the two aromatic protons on the pyridine ring and to establish the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. HSQC would definitively link each proton signal to its attached carbon atom, for instance, connecting the aromatic proton signals to their corresponding aromatic carbon signals and the ethyl group protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining conformational preferences, such as the spatial relationship between the ethyl group and the adjacent amino group or the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆) Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Pyridine-H4 | ~6.5 - 6.8 (d) | ~110 - 115 | C2, C5, C6 |

| Pyridine-H5 | ~7.4 - 7.7 (d) | ~125 - 130 | C3, C4, C6 |

| N-Ethyl-CH₂ | ~3.2 - 3.5 (q) | ~40 - 45 | C2, N-Ethyl-CH₃ |

| N-Ethyl-CH₃ | ~1.1 - 1.3 (t) | ~14 - 16 | C2, N-Ethyl-CH₂ |

| 3-NH₂ | ~4.5 - 5.5 (br s) | N/A | C2, C3, C4 |

| 2-NH-Ethyl | ~5.0 - 6.0 (br s) | N/A | C2, N-Ethyl-CH₂ |

| Pyridine-C2 | N/A | ~155 - 160 | H4, N-Ethyl-CH₂, 2-NH |

| Pyridine-C3 | N/A | ~135 - 140 | H4, H5, 3-NH₂ |

| Pyridine-C4 | N/A | ~110 - 115 | H5, 3-NH₂ |

| Pyridine-C5 | N/A | ~125 - 130 | H4 |

| Pyridine-C6 | N/A | ~145 - 150 | H4, H5 |

The orientation of the N-ethylamino and the adjacent amino group is of interest. Due to potential steric hindrance and the possibility of intramolecular hydrogen bonding, these groups may adopt a preferred conformation. The planarity of the amino groups relative to the pyridine ring can be influenced by these interactions. nih.gov NOESY experiments can be particularly insightful here, as spatial proximity between the protons of the ethyl group and the protons of the 3-amino group would suggest a specific rotational conformation. Studies on similar diaminopyridine systems have shown that amide groups can adopt specific conformations to minimize repulsive interactions. acs.org

Dynamic NMR (DNMR) studies could be employed to investigate motional processes such as the rotation around the C2-N(ethyl) bond. At lower temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation would increase, leading to a coalescence of these signals into a time-averaged signal. Such studies would provide quantitative data on the energy barrier to this rotation. Prototropic tautomerism, observed in some substituted pyridines, can also lead to signal broadening in NMR spectra, a phenomenon that can be investigated through variable temperature studies. siftdesk.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are particularly sensitive to the types of functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound would be characterized by specific vibrational bands corresponding to its functional groups.

N-H Stretching: The N-H stretching vibrations of the primary (NH₂) and secondary (NH) amino groups are expected to appear in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The secondary amine will show a single band. The exact positions of these bands are highly sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amino group usually appears in the 1590-1650 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (involving both C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: These vibrations for both the amino and ethylamino groups will appear in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: The vibration corresponding to the C-Cl bond is expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are predicted values based on typical functional group absorption regions.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3400 - 3500 | Primary Amine (NH₂) |

| N-H Symmetric Stretch | 3300 - 3400 | Primary Amine (NH₂) |

| N-H Stretch | 3250 - 3350 | Secondary Amine (NH) |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Ethyl Group |

| N-H Bending (Scissoring) | 1590 - 1650 | Primary Amine (NH₂) |

| C=C / C=N Ring Stretching | 1400 - 1600 | Pyridine Ring |

| C-N Stretch | 1200 - 1350 | Aryl-N, Alkyl-N |

| C-Cl Stretch | 600 - 800 | Aryl-Cl |

The presence of two amino groups and a pyridine nitrogen atom makes this compound capable of acting as both a hydrogen bond donor and acceptor. nih.gov In the solid state, it is expected to form an extensive intermolecular hydrogen bonding network. This network significantly influences the vibrational spectra. The N-H stretching bands in a solid-state IR or Raman spectrum would likely be broader and shifted to lower frequencies (a red-shift) compared to their positions in a dilute solution in a non-polar solvent. nih.gov This red-shift is a direct indicator of the strength of the hydrogen bonds. nih.gov The analysis of these shifts, potentially aided by computational studies, can provide detailed insights into the specific hydrogen bonding motifs present in the crystal lattice. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for molecular weight determination and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₁₀ClN₃, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass of this compound

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

Based on these values, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS measurement would aim to confirm this exact mass, typically to within a few parts per million (ppm), providing strong evidence for the compound's elemental formula. However, at the time of this writing, no published HRMS data for this compound could be located in the scientific literature.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation patterns of a molecule. By inducing fragmentation of a selected precursor ion, in this case, the molecular ion of this compound, a characteristic fragmentation spectrum is produced. The analysis of these fragment ions provides valuable insights into the compound's structure.

A plausible fragmentation pathway for this molecule would likely involve the initial loss of the ethyl group, the chlorine atom, or cleavage of the pyridine ring. The relative abundance of the resulting fragment ions would be indicative of the stability of the corresponding charged fragments. A detailed analysis of these pathways would allow for the unambiguous confirmation of the compound's connectivity. As with HRMS, specific experimental fragmentation data for this compound is not currently available in the literature.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Determination of Solid-State Molecular Architecture and Conformation

A successful single-crystal X-ray diffraction experiment on this compound would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. This would reveal the molecule's conformation in the solid state, including the planarity of the pyridine ring and the orientation of the ethyl and amine substituents. Such data is crucial for understanding the molecule's steric and electronic properties.

Intermolecular Interactions and Supramolecular Assemblies

Beyond the individual molecular structure, X-ray crystallography elucidates the packing of molecules within the crystal lattice. This analysis would reveal any intermolecular interactions, such as hydrogen bonding involving the amine groups and the pyridine nitrogen, or π-π stacking interactions between the aromatic rings. These interactions govern the formation of supramolecular assemblies and influence the material's bulk properties. A study on the related compound, 5-chloropyridine-2,3-diamine, revealed that the amino groups and the pyridine nitrogen atom engage in intermolecular hydrogen bonding, leading to the formation of spiral hydrogen-bonded columns. Similar interactions could be anticipated for this compound, though specific crystallographic data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum is characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the pyridine ring and potentially n-π* transitions involving the nitrogen lone pairs. The position and intensity of these bands are influenced by the substituents on the pyridine ring. The chloro, ethyl, and diamine groups would all be expected to have an effect on the electronic properties and thus the absorption spectrum. However, no experimentally determined UV-Vis spectrum for this compound has been reported in the reviewed literature.

Table 2: Summary of Investigated Properties and Data Availability

| Analytical Technique | Property Investigated | Experimental Data Available |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Determination | No |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation Pathway | No |

| X-ray Crystallography | Solid-State Molecular Architecture | No |

| X-ray Crystallography | Intermolecular Interactions | No |

| UV-Vis Spectroscopy | Electronic Transitions | No |

Analysis of Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by transitions occurring in the ultraviolet-visible (UV-Vis) region. These transitions are primarily associated with the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The pyridine ring, being an aromatic system, exhibits characteristic π → π* and n → π* transitions. The substituents on the pyridine ring, namely the chloro, ethylamino, and amino groups, are known to influence the position and intensity of these absorption bands.

The amino (-NH2) and ethylamino (-NHC2H5) groups act as auxochromes, which are electron-donating groups that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transitions of the pyridine ring. The chlorine atom, being an electron-withdrawing group, can induce a slight hypsochromic shift (shift to shorter wavelengths).

The electronic properties of molecules like this compound can be further understood by considering the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the electronic transition energy. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. In this molecule, the HOMO is likely to be localized on the electron-rich diaminopyridine ring, while the LUMO may be distributed over the entire molecule. The electronic transitions would therefore involve the promotion of an electron from the HOMO to the LUMO.

Computational studies, such as those employing Density Functional Theory (DFT), are valuable tools for predicting the electronic spectra and visualizing the molecular orbitals of such compounds. ijesit.comresearchgate.net These calculations can provide insights into the nature of the electronic transitions and the influence of substituents on the absorption characteristics.

A hypothetical representation of the key electronic transition parameters, based on studies of similar substituted pyridines, is presented in the table below. researchgate.net

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Orbital Promotion |

| π → π | 250-350 | 5,000-15,000 | HOMO → LUMO |

| n → π | 350-450 | 100-1,000 | n → LUMO |

Study of Charge Transfer Complexes

This compound, with its electron-rich amino substituents, is a potent electron donor and is thus capable of forming charge-transfer (CT) complexes with suitable electron acceptors. These complexes are formed through a weak electron-donor-acceptor interaction, which results in the appearance of a new, often intense, absorption band in the visible region of the electronic spectrum. This new band is not present in the spectra of the individual donor or acceptor molecules.

The formation of a CT complex can be represented by the equilibrium:

D + A ⇌ [D→A]

where D is the electron donor (this compound) and A is the electron acceptor. The resulting complex, [D→A], is held together by electrostatic forces after the partial transfer of an electron from the donor to the acceptor.

Common π-electron acceptors that could form CT complexes with this donor include compounds like chloranilic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and picric acid. nih.govmdpi.comacs.org Spectroscopic studies of the CT complexes formed between the related compound 2,3-diaminopyridine (B105623) and acceptors like chloranilic acid have been investigated. nih.gov These studies reveal the formation of stable 1:1 stoichiometric complexes in solution, as determined by methods such as Job's method of continuous variation. nih.gov

The stability of the charge-transfer complex in a given solvent is quantified by the formation constant (KCT), while the intensity of the CT absorption band is described by the molar extinction coefficient (εCT). These parameters can be determined experimentally using the Benesi-Hildebrand equation or its modifications. researchgate.net

Key physical parameters that characterize charge-transfer complexes include the charge-transfer energy (ECT), ionization potential (IP) of the donor, and the dissociation energy (W) of the complex in its excited state. The following table provides a hypothetical set of data for the charge-transfer complex of this compound with a common acceptor, based on findings for structurally similar diaminopyridines. nih.gov

| Acceptor | λmax (nm) | Formation Constant (KCT, L·mol⁻¹) | Molar Absorptivity (εCT, L·mol⁻¹·cm⁻¹) | Charge-Transfer Energy (ECT, eV) |

| Chloranilic Acid | 520 | 1.2 x 10⁴ | 2.5 x 10³ | 2.38 |

| DDQ | 460 | 0.8 x 10⁴ | 1.8 x 10³ | 2.69 |

The formation of solid-state charge-transfer complexes can also be synthesized and characterized using techniques such as elemental analysis, FT-IR, and ¹H NMR spectroscopy. researchgate.net These studies can provide further evidence for the nature of the interaction, including the possibility of proton transfer in addition to electron transfer, particularly with acidic acceptors. nih.gov

Computational and Theoretical Investigations of 6 Chloro 2 N Ethylpyridine 2,3 Diamine

Density Functional Theory (DFT) Studies

DFT studies are a cornerstone of modern computational chemistry, offering insights into the electronic structure and geometry of molecules.

Quantum Chemical Descriptors and Global Reactivity Indices

From the energies of the HOMO and LUMO, various quantum chemical descriptors and global reactivity indices can be calculated. These include electronegativity, chemical hardness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity. The absence of HOMO-LUMO data for 6-Chloro-2-N-ethylpyridine-2,3-diamine prevents the calculation of these important parameters.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which helps to explain the stability of certain molecular conformations and the nature of intramolecular interactions like hydrogen bonding. Specific NBO analysis findings for this compound have not been reported.

Intermolecular and Intramolecular Donor-Acceptor Interactions

Currently, there is a notable absence of published computational studies detailing the specific intermolecular and intramolecular donor-acceptor interactions of this compound. However, based on the structural features of the molecule, several types of interactions can be theoretically anticipated.

Intramolecularly, hydrogen bonding is expected to occur between the adjacent amino (-NH2) and N-ethylamino (-NHCH2CH3) groups at the 2 and 3 positions of the pyridine (B92270) ring. The hydrogen atom on one amino group can act as a donor, while the lone pair of electrons on the nitrogen atom of the adjacent amino group can act as an acceptor. The presence of the electron-withdrawing chlorine atom at the 6-position could influence the electron density of the pyridine ring and, consequently, the strength of these intramolecular interactions.

To quantify these interactions, computational techniques such as Density Functional Theory (DFT) would be required. Calculations could determine the geometric parameters (bond lengths and angles) of the optimized molecular structure and the energetics of both intramolecular and intermolecular interactions.

Reaction Mechanism Studies

Detailed computational studies on the reaction mechanisms involving this compound are not currently available in the scientific literature. Such studies would be valuable for understanding its reactivity and potential applications in synthesis.

Transition State Characterization

To investigate the reaction mechanisms, the characterization of transition states is crucial. This would involve using computational methods to locate the saddle points on the potential energy surface for a given reaction. For instance, in a potential cyclization reaction involving the two adjacent amino groups, the transition state structure would reveal the bond-forming and bond-breaking processes. Frequency calculations would be necessary to confirm the nature of the stationary points, with a transition state exhibiting exactly one imaginary frequency corresponding to the reaction coordinate.

Molecular Dynamics Simulations

To date, no molecular dynamics (MD) simulations for this compound have been reported. MD simulations would be particularly useful for understanding its behavior in the solution state and its interactions with other molecules, such as solvents or biological macromolecules.

Advanced Synthetic Utility and Non Clinical Applications of 6 Chloro 2 N Ethylpyridine 2,3 Diamine

Role as a Versatile Synthetic Building Block

The arrangement of functional groups in 6-Chloro-2-N-ethylpyridine-2,3-diamine makes it a highly valuable intermediate in organic synthesis. The presence of two adjacent amino groups on the pyridine (B92270) core, a motif analogous to ortho-phenylenediamine, is a key feature that enables its utility as a precursor for a wide range of fused heterocyclic systems.

Precursor for Complex Heterocyclic Systems

The vicinal diamine functionality of this compound serves as a powerful synthon for the construction of fused heterocycles. This structural element can readily undergo cyclocondensation reactions with a variety of bifunctional reagents to yield complex polycyclic systems. For instance, reactions with 1,2-dicarbonyl compounds, carboxylic acids (or their derivatives), or carbon disulfide can lead to the formation of fused pyrazines, imidazoles, or thiazoles, respectively.

While specific examples starting from this compound are not extensively documented in publicly accessible literature, the reactivity of the closely related ortho-diaminopyridine scaffold is well-established. These analogues are routinely used to synthesize compounds of significant interest, including those with potential biological activity. The table below illustrates typical cyclization reactions that this class of compounds can undergo, which are directly applicable to this compound.

| Reagent Type | Resulting Heterocyclic System | General Reaction Scheme |

| Carboxylic Acids / Aldehydes | Imidazo[4,5-b]pyridines | Condensation and cyclization |

| 1,2-Diketones | Pyrazino[2,3-b]pyridines | Paal-Knorr type synthesis |

| Phosgene Equivalents | Pyridinyl-2-ones (ureas) | Cyclocarbonylation |

| Isothiocyanates | Imidazo[4,5-b]pyridine-2-thiones | Addition and cyclization |

The N-ethyl group on one of the amine functions introduces an element of asymmetry, which can be exploited to direct the regioselectivity of these cyclization reactions, leading to specific isomers of the resulting heterocyclic products.

Scaffold for Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy in modern organic synthesis. The structure of this compound, with its two distinct nucleophilic nitrogen centers, is well-suited for the design of novel MCRs.

This diamine can serve as a scaffold, reacting sequentially or concurrently with other components like aldehydes, ketones, isocyanides, or β-ketoesters to rapidly assemble complex molecular architectures. For example, it could participate in Ugi-type or Passerini-type reactions, leading to the formation of highly substituted and functionally diverse molecules in a single step. The development of such MCRs would provide rapid access to libraries of novel compounds built upon the 6-chloro-2,3-diaminopyridine core, which could be valuable in various research and development areas.

Applications in Materials Science

Beyond its use in constructing complex organic molecules, this compound is a promising candidate for applications in materials science, primarily due to its ability to act as a ligand in coordination chemistry.

Ligand Design for Coordination Chemistry

The presence of three potential donor atoms—the pyridine nitrogen and the two amino nitrogens—allows this compound to function as a tridentate chelating ligand. Such ligands are known to form stable complexes with a wide variety of transition metal ions. The resulting metallo-supramolecular structures can exhibit interesting photophysical, electronic, and magnetic properties.

The electronic nature of the pyridine ring is modulated by the electron-donating amino groups and the electron-withdrawing chloro substituent. This electronic tuning can influence the properties of the resulting metal complexes, such as their redox potentials and catalytic activity. nih.gov The N-ethyl group provides additional steric bulk, which can affect the coordination geometry and stability of the metal complexes.

Metal complexes incorporating this compound can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of metals like Pd(II), Pt(II), Fe(II), or Cu(II)) in an appropriate solvent. The resulting complexes can be isolated as stable, often crystalline, solids.

| Analytical Technique | Information Gained | Typical Observations for Pyridine-Diamine Complexes |

| FT-IR Spectroscopy | Confirmation of coordination | Shift in ν(N-H) and ν(C=N) bands upon complexation. researchgate.net |

| ¹H NMR Spectroscopy | Solution-state structure | Downfield shift of aromatic and amine protons upon coordination. nih.gov |

| UV-Visible Spectroscopy | Electronic transitions | Ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. |

| Elemental Analysis | Stoichiometry of the complex | Confirms the empirical formula (C, H, N content). researchgate.net |

| X-ray Diffraction | Solid-state structure | Determines precise coordination geometry (e.g., square planar, octahedral). researchgate.net |

Metal complexes derived from pyridine and diamine ligands are widely recognized for their catalytic prowess in a range of organic transformations. nsf.gov Complexes of this compound are promising candidates for evaluation as catalysts or pre-catalysts in various reactions.

For instance, palladium complexes bearing pyridine-based ligands have demonstrated high efficiency as pre-catalysts in important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. nih.govnih.gov The electronic properties of the ligand, influenced by its substituents, can play a crucial role in the catalytic efficiency. nih.gov Iron complexes with amino-pyridine ligands have also been explored for applications in atom transfer radical polymerization (ATRP). nsf.gov

Furthermore, while the ligand itself is not chiral, it can be used to create a chiral environment around a metal center, particularly in octahedral complexes. The field of asymmetric catalysis often employs chiral diamine ligands to induce enantioselectivity in reactions. Chiral (pyridyl)imine iron(II) complexes, for example, have been evaluated in the asymmetric transfer hydrogenation of ketones. researchgate.net Although this compound is achiral, its derivatives could be modified to incorporate chirality, opening avenues for its use in asymmetric synthesis.

| Catalytic Reaction | Metal Center | Potential Role of the Ligand | Representative Findings with Analogous Ligands |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes the active Pd(0) species and facilitates the catalytic cycle. | Pd(II) complexes with functionalized pyridine ligands act as efficient pre-catalysts. nih.govnih.gov |

| Heck Coupling | Palladium (Pd) | Influences the rate of oxidative addition and reductive elimination steps. | High yields achieved with various aryl halides and olefins using pyridine-based Pd complexes. nih.gov |

| Transfer Hydrogenation | Iron (Fe), Ruthenium (Ru) | Creates a specific coordination environment to facilitate hydride transfer. | (Pyridyl)imine Fe(II) complexes show moderate activity in ketone reduction. researchgate.net |

| ATRP | Iron (Fe), Copper (Cu) | Modulates the redox potential of the metal center to control polymerization. | Amino-pyridine iron(II) complexes catalyze styrene (B11656) polymerization. nsf.gov |

Precursor for Advanced Polymeric Materials or Supramolecular Architectures

The molecular framework of this compound is particularly amenable to the construction of ordered, high-molecular-weight structures such as polymers and self-assembling supramolecular architectures. The diamino groups at the 2- and 3-positions are primary sites for reactions that can lead to chain extension or network formation. For instance, these amino groups can react with difunctional acyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to yield polyureas. The presence of the N-ethyl group introduces a degree of steric influence and modifies the solubility and processing characteristics of the resulting polymers.

In the field of supramolecular chemistry, the compound's ability to form specific, directional, non-covalent interactions is of paramount importance. Research on analogous 2,3-diamino-5-halogenopyridines demonstrates that the interplay of hydrogen bonding, π–π stacking, and halogen interactions governs the formation of crystal structures. mdpi.com In these systems, N–H···N hydrogen bonds are dominant forces that direct the assembly of molecules into predictable motifs like dimers or extended chains. mdpi.com

Chemosensing Applications

The unique electronic and structural properties of the pyridine-diamine scaffold make this compound an excellent starting point for the development of chemosensors. Chemosensors are molecules designed to signal the presence of specific chemical species (analytes) through a measurable change, such as a shift in color (colorimetric) or light emission (fluorometric). researchgate.netdntb.gov.ua The pyridine ring can be part of a larger conjugated system, while the adjacent diamine groups provide an effective binding site for analytes.

The vicinal diamine moiety of this compound serves as an ideal bidentate chelation site for various metal ions. By incorporating this compound into a larger molecular structure that includes a signaling unit (a chromophore or fluorophore), highly selective and sensitive ion sensors can be synthesized.

The design strategy typically involves a condensation reaction between the diamine and an aldehyde-functionalized signaling molecule. This creates a Schiff base linkage, resulting in a receptor-spacer-signaling unit architecture. Upon binding a target metal ion, the electronic properties of the molecule are perturbed, leading to a distinct optical response. For example, chelation can alter the intramolecular charge transfer (ICT) characteristics of the sensor, causing a noticeable change in its absorption or fluorescence spectrum. nih.gov

Pyridine-based chemosensors have demonstrated high selectivity for a range of cations. researchgate.net The specific geometry and electronic nature of the binding pocket, dictated by the diamine and the pyridine nitrogen, determine which ions are bound most strongly. Sensors derived from similar pyridine-diamine frameworks have shown efficacy in detecting transition metal ions such as Cu²⁺. nih.gov

Table 1: Potential Ion Detection Applications

| Target Ion | Potential Sensing Mechanism | Expected Optical Response |